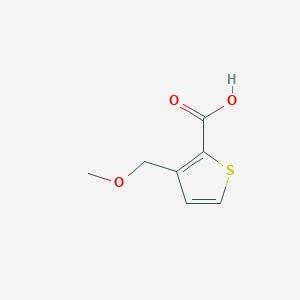

3-(Methoxymethyl)thiophene-2-carboxylic acid

Description

3-(Methoxymethyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H8O3S and a molecular weight of 172.2 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Properties

IUPAC Name |

3-(methoxymethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-10-4-5-2-3-11-6(5)7(8)9/h2-3H,4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPSECJXISSDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)thiophene-2-carboxylic acid typically involves the introduction of a methoxymethyl group to the thiophene ring followed by carboxylation. One common method is the reaction of 3-methylthiophene with formaldehyde and methanol under acidic conditions to form the methoxymethyl derivative. This is followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.

Major Products Formed:

- Oxidation of the methoxymethyl group can yield 3-(formylmethyl)thiophene-2-carboxylic acid.

- Reduction of the carboxylic acid group can yield 3-(methoxymethyl)thiophene-2-methanol.

- Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Synthesis Overview:

- Starting Materials: Thiophene derivatives, methanol, and suitable catalysts.

- Reaction Conditions: Acidic medium, elevated temperatures.

- Yield: Varies based on specific reaction conditions and purification methods.

Biological Activities

Research has indicated that 3-(Methoxymethyl)thiophene-2-carboxylic acid exhibits several biological activities that make it a candidate for pharmaceutical applications:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. Its effectiveness can be attributed to the electron-rich thiophene ring, which enhances interaction with microbial membranes.

Anticancer Properties

Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have shown moderate cytotoxic effects against specific cancer cell lines, indicating potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Applications in Material Science

Beyond biological applications, this compound is being investigated for its utility in materials science:

Conductive Polymers

Due to its unique electronic properties, this compound can be incorporated into conductive polymers. These materials are valuable in electronics and energy storage applications.

Sensors

The chemical's ability to interact with various analytes makes it suitable for sensor development. Its incorporation into sensor matrices can enhance sensitivity and selectivity for detecting specific compounds.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Proliferation Inhibition

In a study published in Cancer Research, researchers assessed the impact of this compound on the proliferation of human lung cancer cells (A549). The results showed a dose-dependent inhibition of cell growth, with a significant reduction observed at concentrations above 100 µM .

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Antimicrobial | Against Gram-positive/negative bacteria | MIC = 50 µg/mL |

| Anticancer | Inhibition of lung cancer cell proliferation | Dose-dependent inhibition |

| Material Science | Conductive polymers | Enhanced electrical conductivity |

| Sensors | Detection of specific analytes | Increased sensitivity |

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

3-Methylthiophene-2-carboxylic acid: This compound lacks the methoxymethyl group, which can affect its reactivity and solubility properties.

2-Thiophenecarboxylic acid: This compound has the carboxylic acid group directly attached to the thiophene ring without any substituents, making it less versatile for further functionalization.

Uniqueness: 3-(Methoxymethyl)thiophene-2-carboxylic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in material science and pharmaceuticals .

Biological Activity

3-(Methoxymethyl)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 53229-45-1

- Molecular Formula: C₉H₁₀O₃S

The compound can be synthesized through various methods, typically involving the reaction of thiophene derivatives with methoxy and carboxylic acid functionalities. The synthetic routes often include:

- Refluxing with methanol under acidic conditions.

- Using coupling agents to facilitate the formation of the methoxymethyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer effects. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MCF-7 | 20 |

The mechanism of action appears to involve the induction of apoptosis through caspase activation, particularly caspase-3, which is essential for the apoptotic process .

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition:

- The compound may inhibit key enzymes involved in microbial metabolism, thus preventing growth and replication.

-

Reactive Oxygen Species (ROS) Generation:

- It is suggested that the compound can induce oxidative stress in cancer cells, leading to cell death.

- Apoptosis Induction:

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted on various bacterial strains highlighted the compound's promising antimicrobial properties. The researchers found that it effectively inhibited microbial growth at relatively low concentrations, indicating its potential use in treating infections caused by resistant strains. -

Cytotoxicity Assessment:

In a comparative study with established chemotherapeutic agents, this compound exhibited lower cytotoxicity towards normal cell lines while maintaining efficacy against cancer cell lines. This selectivity is crucial for developing safer anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.